molecular formula C11H10N2 B1642495 4-Methyl-2,3'-bipyridine

4-Methyl-2,3'-bipyridine

Cat. No.: B1642495
M. Wt: 170.21 g/mol
InChI Key: PSHHSLSNFBPXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,3'-bipyridine is a methyl-substituted bipyridine isomer belonging to a class of nitrogen-containing heterocyclic compounds known for their versatile coordination chemistry. Bipyridines are colorless solids that are soluble in organic solvents and function as privileged chelating ligands, forming complexes with a wide range of transition metal ions . The specific steric and electronic properties imparted by the methyl group at the 4-position and the distinct connectivity of the 2,3'-bipyridine structure make this compound a valuable building block for developing novel coordination polymers and metal-organic frameworks (MOFs), which are of significant interest in the field of materials science . Furthermore, such complexes are central to studies in electron transfer processes, supramolecular chemistry, and catalysis, including applications in asymmetric synthesis and photocatalytic reactions . Researchers can utilize this compound to synthesize and explore the photophysical and redox properties of its metal complexes. As with related compounds such as 2,3'-bipyridine, this material should be handled with care; it is recommended to store it in a cool, dry place, ideally at -20°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use, or for personal consumption. Note on Compound Information: The specific physical, chemical, and toxicological data for this compound were not available in the search results. For 2,3'-bipyridine, a related compound, a melting point of 84-86°C has been reported . It is strongly recommended to consult specialized chemical databases and primary literature to confirm all specifications before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4-methyl-2-pyridin-3-ylpyridine

InChI

InChI=1S/C11H10N2/c1-9-4-6-13-11(7-9)10-3-2-5-12-8-10/h2-8H,1H3

InChI Key

PSHHSLSNFBPXAN-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=CN=CC=C2

Canonical SMILES

CC1=CC(=NC=C1)C2=CN=CC=C2

Origin of Product

United States

Engineering Supramolecular Architectures:the Principles of Rational Design Extend to the Construction of Complex Supramolecular Structures. by Functionalizing Bipyridine Units with Specific Recognition Motifs or Reactive Groups, They Can Be Used As Building Blocks for Self Assembling One , Two , or Three Dimensional Materials.nih.govthe Geometry and Electronic Properties of the Bipyridine Ligand Dictate the Structure and Function of the Final Assembly.

The process of rational design involves a feedback loop of design, synthesis, characterization, and testing, allowing for the iterative refinement of bipyridine architectures to optimize them for a specific application.

Theoretical and Computational Investigations of 4 Methyl 2,3 Bipyridine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent Density Functional Theory - TD-DFT)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular and electronic structures. nih.govacs.org DFT has become a particularly popular method due to its balance of computational cost and accuracy in describing electron correlation. nih.govlincoln.ac.uk It is widely used to determine ground-state properties such as optimized geometries, vibrational frequencies, and electronic characteristics.

For studying excited-state phenomena, such as the absorption of light, TD-DFT is the corresponding extension of DFT. acs.org This method allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate and interpret UV-Vis absorption spectra. researchgate.netacs.org

The electronic structure of a molecule governs its reactivity and photophysical properties. A key aspect of this is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that a molecule is more easily excitable and more chemically reactive. pmf.unsa.baacs.org

In bipyridine systems, DFT calculations are routinely used to determine the energies and spatial distributions of the HOMO and LUMO. For a molecule like 4-Methyl-2,3'-bipyridine, the HOMO is expected to be a π-orbital distributed across the bipyridine rings, while the LUMO would be a corresponding π*-antibonding orbital. The introduction of a methyl group, an electron-donating substituent, is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted 2,3'-bipyridine (B14897). This modification can influence the molecule's redox potential and its characteristics as a ligand in metal complexes.

When incorporated as a ligand in a transition metal complex, this compound participates in charge transfer transitions. DFT calculations can elucidate the nature of these transfers. For instance, in a ruthenium complex, the HOMO is often localized on the metal center (d-orbitals), while the LUMO is localized on the bipyridine ligand (π*-orbitals). The energy gap between these orbitals corresponds to a metal-to-ligand charge transfer (MLCT) transition, a process fundamental to the photophysical applications of such complexes. nih.gov

Table 1: Representative Calculated Electronic Properties for a Bipyridine-type Complex using DFT Note: Data shown is illustrative for a generic [Ru(bpy)3]2+ system to demonstrate typical computational outputs, as specific data for this compound complexes is not readily available in the literature.

PropertyValue (eV)Description
EHOMO-7.25Energy of the Highest Occupied Molecular Orbital
ELUMO-4.80Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap2.45Energy difference, related to reactivity and excitation energy

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of new compounds.

UV-Vis Spectroscopy: TD-DFT is a standard method for calculating the electronic absorption spectra of molecules. acs.org The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For bipyridine derivatives, TD-DFT can accurately predict the energies of π → π* transitions within the ligand and MLCT bands when the ligand is part of a metal complex. nih.gov These calculations help assign the features observed in experimental spectra to specific electronic transitions. acs.orgscielo.org.za

NMR Spectroscopy: DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. mdpi.com The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO). scielo.org.za These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. Recent advancements combining DFT with machine learning have further improved the accuracy of these predictions, with mean absolute errors for ¹H shifts often falling below 0.1 ppm. nih.govfrontiersin.org This predictive power is crucial for confirming chemical structures and assigning stereochemistry. github.io

Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima for a Representative Ruthenium Bipyridine Complex Note: This table presents typical data for a complex like [Ru(bpy)2(dcbpy)]2+ to illustrate the correlation between experimental and theoretical values. dcbpy = 4,4'-dicarboxy-2,2'-bipyridine. nih.gov

Transition TypeExperimental λmax (nm)Calculated λmax (nm)
Metal-to-Ligand Charge Transfer (MLCT)455450
Intraligand (π → π*)290288

Reaction Mechanism Studies and Pathway Elucidation

DFT calculations are a cornerstone of modern mechanistic chemistry, allowing for the exploration of reaction energy landscapes. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway a reaction will follow. This provides a detailed, step-by-step understanding of chemical transformations that is often difficult to obtain through experimental means alone.

In catalysis, where this compound could serve as a ligand, understanding the complete catalytic cycle is essential for optimization. DFT modeling can trace the entire cycle, identifying the structures and energies of all catalytic intermediates and the transition states that connect them. For example, in photoredox catalysis involving ruthenium-polypyridine complexes, DFT studies can characterize the ground state, the excited state, and the one-electron reduced and oxidized forms of the catalyst that participate in the cycle. mdpi.com By determining the energy barriers for each step, researchers can identify the rate-determining step and rationally design more efficient catalysts by modifying the ligand structure to lower this barrier.

Reductive functionalization is a key step in many catalytic processes, such as hydrocarbon functionalization. Theoretical studies using DFT have been performed on bipyridine-ligated metal complexes to understand the factors controlling this reaction. osti.govacs.org These studies model the reaction pathway, often a bimolecular nucleophilic substitution (SN2) type mechanism, where a nucleophile attacks a metal-bound substrate (e.g., a methyl group). acs.org

Computational analysis reveals how the electronic properties of the bipyridine ligand influence the reaction barrier. For instance, introducing electron-withdrawing groups on the ligand can make the metal center more electrophilic, but it can also stabilize the reduced form of the metal complex, which acts as the leaving group. DFT calculations can quantify these competing effects to predict how substitutions on the bipyridine ring, such as the methyl group in this compound, will impact the rate of reductive functionalization. These theoretical insights are critical for proposing modifications to ligand structures to create more active catalysts. osti.gov

Structure-Activity Relationship (SAR) Modeling for Non-Biological Functions

Structure-Activity Relationship (SAR) modeling is a technique used to correlate the chemical structure of a compound with a specific activity or property. While widely used in drug discovery, its principles are also applied to materials science and catalysis to establish Quantitative Structure-Activity Relationships (QSAR). researcher.liferesearcher.life A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure to its function. nih.gov

For a ligand like this compound and its derivatives, SAR modeling could be used to predict non-biological functions such as catalytic turnover frequency, photoluminescent quantum yield, or redox potential. The process involves:

Creating a Dataset: Synthesizing a series of related compounds (e.g., bipyridines with different substituents at various positions) and experimentally measuring the activity of interest.

Calculating Descriptors: Using computational software to generate a wide range of numerical descriptors for each molecule. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges from DFT), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP). pmf.unsa.ba

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that finds the best correlation between the descriptors and the measured activity. acs.org

Validation: Testing the model's predictive power on a set of compounds not used in the model-building process.

A successful QSAR model can provide valuable insights into which molecular properties are most important for a given function. mdpi.com For instance, a model might reveal that the catalytic efficiency of a complex containing a substituted bipyridine ligand is strongly correlated with the ligand's LUMO energy. This knowledge allows for the rational, in silico design of new, more effective ligands without the need for exhaustive synthesis and testing. nih.gov

Molecular Dynamics Simulations and Conformational Analysis of Bipyridine Architectures

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing detailed insights into the structural dynamics and conformational landscapes of molecular systems. nih.govnih.gov For bipyridine architectures, which are characterized by the pivotal bond connecting the two pyridine (B92270) rings, MD simulations can elucidate the preferred spatial arrangements, the energy barriers to rotation, and the influence of substituents and the environment on molecular conformation. nih.gov

The conformational flexibility of bipyridine derivatives is primarily defined by the inter-ring dihedral angle. This angle is the result of a delicate balance between two opposing forces: the steric repulsion between atoms on adjacent rings, which favors a twisted conformation, and π-conjugation across the rings, which favors a planar arrangement. study.comstudy.com The substitution pattern on the pyridine rings significantly modulates this balance.

While specific molecular dynamics simulation data for this compound are not detailed in the available literature, extensive computational studies on analogous substituted bipyridines provide a robust framework for understanding its likely conformational behavior. Density Functional Theory (DFT) calculations, a quantum mechanical modeling method, are frequently employed to determine optimized geometries and relative energies of different conformers. niscpr.res.incdnsciencepub.comnih.gov

For instance, DFT calculations on an isolated molecule of 5,5′-dimethyl-2,2′-bipyridine found a dihedral angle of 69.62° between the pyridine rings in its crystal structure. nih.gov This significant twist from planarity highlights the influence of the methyl groups on the molecule's preferred conformation. In another study, DFT calculations were used to investigate complexes of 2,2'-bipyridine (B1663995) (BIPY) with dimethylzinc and dimethylcadmium, providing insights into the structural parameters and bonding within these organometallic systems. cdnsciencepub.com

The environment also plays a critical role in shaping the conformational landscape. A computational study on biphenyl, a related biaryl system, determined a dihedral angle of 32° in solution, which differs from its planar configuration in the crystalline state. This demonstrates that intermolecular forces in a condensed phase can significantly alter the torsional potential around the inter-ring bond.

The following table summarizes key findings from computational and crystallographic studies on the dihedral angles of various bipyridine and biaryl architectures, illustrating the range of conformations these molecules can adopt.

Data sourced from computational and experimental studies on various bipyridine and biaryl molecules. study.comstudy.comnih.gov

Applications of 4 Methyl 2,3 Bipyridine and Its Complexes in Advanced Materials and Catalysis

Catalytic Applications

The utility of bipyridine ligands in catalysis is well-established, serving to stabilize metal centers and modulate their electronic and steric properties. However, specific studies detailing the catalytic applications of 4-Methyl-2,3'-bipyridine are not widely available. The discussions below are based on the broader context of bipyridine catalysis, with the acknowledgment that direct experimental data for the this compound isomer is sparse.

Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, bipyridine ligands form soluble complexes with transition metals that are active for a variety of organic transformations. The electronic properties of the bipyridine ligand, influenced by substituents like a methyl group, can fine-tune the catalyst's activity and selectivity. While numerous ruthenium and iridium bipyridine complexes are known catalysts, specific examples employing this compound for reactions such as hydrogenations, cross-couplings, or oxidations were not prominently featured in the reviewed literature. The asymmetric nature of the 2,3'-linkage could potentially offer unique steric environments, but its impact on specific catalytic cycles has not been detailed.

Heterogeneous Catalysis and Electrocatalysis

The immobilization of catalytically active metal-bipyridine complexes onto solid supports is a key strategy for developing recyclable heterogeneous catalysts. Supports can include polymers, silica, or metal-organic frameworks (MOFs). For instance, organosilica nanotubes containing 2,2'-bipyridine (B1663995) ligands have been functionalized with iridium to create robust catalysts for C-H activation. nih.gov In electrocatalysis, bipyridine complexes, particularly of rhenium and manganese, are studied for the reduction of CO2. reading.ac.uk However, there is no specific data available detailing the performance of this compound in either heterogeneous systems or as an electrocatalyst for reactions like CO2 reduction or water oxidation.

Applications in Hydrocarbon Functionalization

The conversion of inert C-H bonds in hydrocarbons into more valuable functional groups is a significant goal in catalysis. Metal-bipyridine complexes are known to facilitate such transformations. Theoretical studies using density functional theory (DFT) have explored the reactivity of Rh(III) methyl complexes supported by generic bipyridine (bpy) ligands toward nucleophiles, which is a key step in catalytic hydrocarbon functionalization. acs.org These studies analyze factors like the electronic properties of the bipyridine ligand on the reaction barriers. acs.org Despite this, specific experimental research demonstrating the application of this compound complexes in the functionalization of hydrocarbons has not been found in the surveyed literature.

Supramolecular Assembly and Coordination Polymers

Advanced Materials Science Applications

Bipyridine complexes, especially of ruthenium, are renowned for their photophysical and electrochemical properties, making them cornerstones of advanced materials for optical and electronic applications.

Photosensitizers and Light-Harvesting Systems

Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)3]2+, are archetypal photosensitizers used in applications ranging from photodynamic therapy to dye-sensitized solar cells. researchgate.net Their function relies on strong absorption of visible light (a metal-to-ligand charge-transfer or MLCT band), long-lived excited states, and efficient energy or electron transfer capabilities. mdpi.com

Research has shown that modifying the bipyridine ligands with various functional groups can tune these properties. For example, studies on derivatives of the 2,2'-bipyridine isomer, such as 4,4′-dimethyl-2,2′-bipyridine and 4′-methyl-2,2′-bipyridine-4-carboxylic acid, have been conducted to create ruthenium complexes with red-shifted absorption spectra or to act as photoactivated carbon monoxide-releasing molecules (photoCORMs). researchgate.netnih.gov However, specific studies detailing the synthesis and photophysical properties (e.g., absorption/emission spectra, excited-state lifetimes, quantum yields) of ruthenium or other metal complexes containing the this compound ligand for use in light-harvesting systems were not identified in the available literature. The unique electronic and steric profile of this specific isomer remains an underexplored area in the context of photosensitizer design.

Optoelectronic Devices (e.g., Phosphorescent Organic Light-Emitting Diodes - PHOLEDs)

Complexes incorporating 2,3'-bipyridine (B14897) derivatives are of significant interest for phosphorescent organic light-emitting diodes (PHOLEDs), particularly in the pursuit of efficient and stable blue emitters, which remain a critical challenge in display technology. The ligand framework plays a crucial role in determining the emission color, quantum efficiency, and stability of the phosphorescent metal complex.

Recent research has demonstrated the potential of platinum(II) complexes utilizing a tetradentate ligand system that combines a carbazole (B46965) unit with a 2,3'-bipyridine moiety. chemrxiv.orgmdpi.com In one such study, a novel Pt(II) complex was developed serving as a sky-blue phosphorescent dopant in a PHOLED. mdpi.com The device, which employed a mixed host system of 3′-di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP) and 9-(3′-carbazol-9-yl)-5-cyano-biphenyl-3-yl)-9H-carbazole-3-carbonitrile (CNmCBPCN), exhibited promising performance characteristics. mdpi.com

The photophysical properties of this Pt(II) complex were thoroughly investigated. It displayed bright sky-blue phosphorescence with emission peaks at 488 nm and 516 nm, a photoluminescent quantum yield of 34%, and a lifetime of 2.6 µs. chemrxiv.org Theoretical calculations indicated that the electronic transition was primarily a ligand-centered charge transfer (LCCT) with a minor (approximately 14%) metal-to-ligand charge transfer (MLCT) contribution. chemrxiv.org The resulting PHOLEDs achieved a maximum external quantum efficiency (EQE) of 5.2%. mdpi.com

Performance of a PHOLED Device Using a Pt(II) Carbazole/2,3'-Bipyridine Complex mdpi.com
ParameterValue
Maximum External Quantum Efficiency (EQE)5.2%
Current Efficiency15.5 cd/A
Emission ColorSky-Blue
CIE Coordinates (x, y)(0.24, 0.53)
Dopant Concentration5 wt%

Polymeric Films and Redox-Active Materials

Substituted bipyridine ligands are fundamental building blocks for creating redox-active polymers and functional polymeric films. These materials are explored for applications in energy storage, such as in redox flow batteries, where soluble redox-active polymers (RAPs) are highly valued. chemrxiv.orgresearchgate.net The bipyridine units, when complexed with metal ions like iron, ruthenium, or osmium, can be incorporated as pendants on a polymer backbone, creating materials with stable and reversible redox activity. researchgate.netacs.org

For instance, research into RAPs has led to the synthesis of an iron(II) bipyridine-based metallopolymer designed for potential use in energy storage. researchgate.netresearchgate.net In this work, an iron(II) bipyridine complex was attached as a pendant to a modified polyvinyl benzyl (B1604629) chloride (PVBC) backbone. researchgate.net The resulting material, Fe-RAP, was characterized to confirm the incorporation of the redox-active metal centers. Inductively coupled plasma (ICP) analysis indicated that approximately 75% of the available sites on the polymer were successfully modified with iron complexes. chemrxiv.orgresearchgate.net The presence of the Fe(II) center was further confirmed by a characteristic metal-to-ligand charge transfer (MLCT) band observed at 520 nm in its UV-Vis spectrum. chemrxiv.org Electrochemical analysis using cyclic voltammetry demonstrated the material's redox activity at a potential of 0.6 V versus the ferrocene/ferrocenium (Fc/Fc+) couple. chemrxiv.org

While this specific study utilized an unsubstituted 2,2'-bipyridine, the principles directly apply to polymers functionalized with this compound. The introduction of a methyl group can be used to modulate the redox potential and solubility of the resulting polymer. Similarly, vinyl-substituted methyl-bipyridine isomers, such as 4-vinyl-4'-methyl-2,2'-bipyridine, have been used to synthesize redox polymers of ruthenium and osmium through electropolymerization or solution polymerization. acs.org

Characterization of an Iron(II) Bipyridine Redox-Active Polymer (Fe-RAP) chemrxiv.orgresearchgate.net
Analysis TechniqueFinding
Inductively Coupled Plasma (ICP)~75% of backbone sites modified with Fe
UV-Vis SpectroscopyMLCT band observed at 520 nm
Cyclic VoltammetryRedox activity at 0.6 V vs Fc/Fc+
FTIR SpectroscopyConfirmed disappearance of -CH2-Cl band and insertion of the metal complex

Molecular Recognition Systems in Host-Guest Chemistry

The well-defined structure and coordination geometry of methyl-bipyridine ligands make them excellent components in the design of supramolecular systems for molecular recognition. In host-guest chemistry, a larger host molecule is designed to selectively bind a smaller guest molecule through non-covalent interactions. The specificity of this binding is crucial for applications in sensing, catalysis, and separation.

A notable study in this area investigated the binding between a host molecule, H1 (N,N'-bis(6-pivalamidopyrid-2-yl)-3,5-pyridinedicarboxamide), and several ruthenium polypyridine guest complexes. acs.org One of the guest molecules, RuG2, incorporated a 5-[4-(4'-methyl)-2,2'-bipyridyl]methyl-2,4,6-(1H,3H,5H)-pyrimidinetrione ligand. The research demonstrated highly specific molecular recognition, where significant binding was observed only between the host H1 and the RuG2 guest. acs.org

The high binding affinity was attributed to the formation of strong hydrogen bonds between the host and the enolate form of the barbituric acid moiety on the guest. acs.org The ruthenium complex facilitates the ionization of this group, creating a superior hydrogen-bonding site compared to the organic guest alone. In contrast, analogous organic guests without the ruthenium center showed only weak binding. This highlights the critical role of the metallated methyl-bipyridine framework in promoting effective host-guest interactions.

Binding Affinity in a Host-Guest System acs.org
Guest SpeciesHostBinding ObservationReason for Affinity/Lack Thereof
RuG2 Complex (with 4'-methyl-2,2'-bipyridyl)H1Significant BindingStrong H-bonding from Ru-promoted enolate formation
RuG1 and RuG3 ComplexesH1Diminished BindingSteric hindrance
Organic Barbituric Acid GuestsH1Weak Binding (K ~ 10² M⁻¹)Inefficient H-bonding without metal-promoted enolization

Design of Ligand Systems for Specific Non-Biological Functions

The design of ligand systems based on the this compound scaffold is a strategic exercise in chemical engineering aimed at achieving specific non-biological functions. By modifying the bipyridine core, chemists can precisely control the electronic, steric, and photophysical properties of the resulting metal complexes, tailoring them for applications in materials science.

The asymmetric nature of the 2,3'-bipyridine isomer, as opposed to the more common 2,2'- or 4,4'-isomers, provides a lower symmetry that can be exploited to influence the properties of the final complex. The placement of the methyl group at the 4-position acts as a weak electron-donating group, which can subtly raise the energy of the ligand's molecular orbitals. This tuning is critical in several areas:

In Optoelectronics: For PHOLEDs, these modifications directly impact the HOMO/LUMO energy levels of the complex. This, in turn, affects the emission energy (color) and the efficiency of charge injection and transport within the device. The ligand structure is designed to ensure high photoluminescent quantum yields and to promote the desired charge transfer characteristics (e.g., MLCT or LCCT) for efficient light emission. mdpi.com

In Redox-Active Materials: For RAPs, the electronic properties of the ligand system dictate the redox potential of the metal center. chemrxiv.org Attaching electron-donating or electron-withdrawing groups allows for the precise adjustment of the potential at which the material undergoes oxidation or reduction. This is essential for designing materials for specific energy storage applications, where the operating voltage of the device is a key parameter.

In Molecular Recognition: The steric profile and electronic distribution of the ligand are paramount. The methyl group can introduce steric constraints that favor the binding of a specific guest molecule over others, enhancing selectivity. acs.org Furthermore, the ligand framework is designed to position functional groups in a precise three-dimensional arrangement to maximize non-covalent interactions (like hydrogen bonding) with a complementary host or guest, leading to strong and specific recognition. acs.org

Ultimately, this compound is not just a passive chelator but an active component whose structure is rationally designed to impart desired functionalities to advanced materials.

Structure Reactivity and Structure Function Correlations in Methyl Bipyridine Chemistry

Influence of Methyl Group Position on Electronic, Steric, and Reactivity Profiles

Electronic Effects: A methyl group is a weak electron-donating group (EDG) through an inductive effect. This property increases the electron density on the pyridine (B92270) ring system. tandfonline.com When the methyl group is positioned at the 4- or 5-positions (para or meta to the nitrogen atom, respectively), its influence is primarily electronic, enhancing the σ-donor capacity of the nitrogen atom. This increased electron density can stabilize higher oxidation states of a coordinated metal center and influence the metal-to-ligand charge transfer (MLCT) energies in resulting complexes. researchmap.jprsc.org For 4-Methyl-2,3'-bipyridine, the methyl group at the 4-position of one ring enhances the basicity of the adjacent nitrogen, modulating the electronic properties of the ligand without introducing significant steric hindrance.

Steric Effects: When a methyl group is placed at the 6- or 6,6'-positions (ortho to the nitrogen atoms), a significant steric effect is introduced. frontiersin.orgnih.gov This steric hindrance can impede the approach of metal ions, influence the geometry of the resulting coordination complex, and affect the rates of ligand substitution reactions. psu.edu For instance, in copper(I) complexes, increasing the number of methyl groups at the 6,6'-positions leads to a greater distortion of the coordination sphere. rsc.org This steric bulk can also prevent the formation of otherwise favorable structures or protect the metal center from unwanted side reactions. Studies on zinc(II) complexes have shown that the coordination geometry is directly influenced by the methyl group's position, with 6-methyl and 6,6'-dimethyl substitutions leading to five-coordinated distorted trigonal-bipyramidal geometries. researchgate.net

The interplay between these effects is summarized in the table below.

Methyl Group PositionPrimary EffectConsequence on Ligand Properties and ReactivityExample Isomers
4- or 4,4'-Electronic (Donating)Increases electron density on the nitrogen atoms, enhances σ-donation, and stabilizes higher metal oxidation states with minimal steric impact. researchmap.jpThis compound, 4,4'-Dimethyl-2,2'-bipyridine (B75555)
5- or 5,5'-Electronic (Donating)Modulates electronic properties with negligible steric hindrance. Can influence redox potentials and photophysical behavior. researchgate.net5,5'-Dimethyl-2,2'-bipyridine
6- or 6,6'-Steric (Hindrance)Creates steric crowding around the N-donor atoms, affecting coordination geometry, potentially increasing reaction rates by promoting ligand dissociation, and preventing dimerization. rsc.orgfrontiersin.org6-Methyl-2,2'-bipyridine, 6,6'-Dimethyl-2,2'-bipyridine
3- or 3,3'-Electronic & Minor StericPrimarily an electronic effect, but can introduce some torsional strain between the pyridine rings.3,3'-Dimethyl-2,2'-bipyridine

Systematic Investigations of Structure-Reactivity Relationships across Substituted Bipyridine Frameworks

To move beyond qualitative descriptions and establish predictive models, systematic investigations correlating the structure of substituted bipyridines with their reactivity are essential. A powerful tool in this endeavor is the use of quantitative structure-reactivity relationships (QSRRs), often employing the Hammett equation. chemrxiv.orgwikipedia.org This approach allows chemists to quantify the electronic effect of various substituents.

The Hammett equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for a reaction with a substituted bipyridine.

k₀ or K₀ is the constant for the unsubstituted reference reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and quantifies its electronic effect.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

A notable example of this approach is the study of photogenerated Ni(I)-bipyridine halide complexes and their reactivity in oxidative addition reactions. nih.gov A Hammett analysis was performed on the reaction of a Ni(I) complex with a series of para-substituted aryl chlorides. The results demonstrated a clear linear free-energy relationship: the rate constants for oxidative addition increased by two orders of magnitude as the substituent on the aryl chloride was changed from electron-donating to electron-withdrawing. nih.gov

Similarly, studies on rhenium and manganese carbonyl complexes used for the electrocatalytic reduction of CO₂ have systematically varied the substituents on the bipyridine ligand. frontiersin.orgnih.govprinceton.edu It was found that introducing electron-donating groups like tert-butyl and methyl increased both the catalytic activity and the overpotential compared to the unsubstituted complex. princeton.edu Conversely, complexes with strong electron-withdrawing groups such as -CF₃ or -CN lost their catalytic activity entirely. nih.gov These studies highlight how systematic substitution provides a clear understanding of the electronic requirements for a specific catalytic process.

Substituent TypeHammett Constant (σ)Electronic EffectImpact on Reactivity in Electrocatalysis (e.g., CO₂ Reduction)
Strong Electron-Donating (e.g., -NMe₂)Strongly NegativeIncreases electron density at the metal center. nih.govCan enhance catalytic activity but may increase overpotential. nih.govprinceton.edu
Weak Electron-Donating (e.g., -CH₃, -tBu)Slightly NegativeSlightly increases electron density at the metal center. princeton.eduOften leads to increased catalytic activity. princeton.edu
Neutral (e.g., -H)Zero (by definition)Reference point for comparison.Baseline catalytic performance. nih.gov
Strong Electron-Withdrawing (e.g., -CF₃, -CN)Strongly PositiveDecreases electron density at the metal center. nih.govCan significantly decrease or eliminate catalytic activity. nih.gov

Rational Design Principles for Novel Bipyridine Architectures with Tailored Properties

The fundamental understanding gained from systematic structure-reactivity studies forms the basis for the rational design of new bipyridine ligands. By strategically placing specific functional groups, scientists can tune the steric and electronic properties of the ligand to achieve a desired function in catalysis, materials science, or photochemistry. researchgate.netnih.govresearchgate.net

Conclusion and Future Perspectives in 4 Methyl 2,3 Bipyridine Research

Synthesis and Methodological Advancements

The primary challenge hindering the extensive study of 4-Methyl-2,3'-bipyridine is the development of efficient and highly regioselective synthetic methods. While traditional cross-coupling reactions form the basis of bipyridine synthesis, future advancements will be crucial for making this specific isomer readily accessible.

Future research will likely focus on refining existing metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, to favor the formation of the 2,3'-isomer over other potential byproducts. nih.govorgsyn.org The development of specialized palladium or nickel catalysts with ligands designed to control the regioselectivity of coupling between a 4-methyl-2-halopyridine and a 3-pyridylboronic acid (or equivalent organometallic reagent) is a promising avenue.

A more innovative future direction lies in the application of direct C-H activation/functionalization strategies. nih.gov These methods offer a more atom-economical and environmentally benign alternative to traditional cross-couplings, which require pre-functionalized starting materials. The selective C-H arylation of 4-methylpyridine (B42270) at the C2 position with a 3-halopyridine, or vice-versa, could provide a more direct route to the target molecule. The success of such methods will depend on overcoming the challenge of controlling positional selectivity on the pyridine (B92270) rings.

Synthetic MethodPotential AdvancementKey ChallengeReference
Suzuki CouplingDevelopment of ligands that promote selective coupling at the pyridine 3-position.Controlling regioselectivity; stability of pyridylboronic acids. nih.gov
Negishi CouplingOptimization of reaction conditions for coupling pyridyl zinc reagents with pyridyl triflates.Preparation and handling of organozinc reagents. orgsyn.org
C-H ActivationDesign of catalysts for direct, regioselective coupling of two different pyridine rings.Achieving high selectivity for the C-2 and C-3 positions. nih.gov

Innovations and Unexplored Frontiers in Coordination Chemistry

The true potential of this compound lies in its role as an asymmetric ligand in coordination chemistry. Unlike its symmetrical counterparts, its coordination to a metal center can generate chiral complexes, opening frontiers in stereoselective chemistry. nih.gov

The electronic asymmetry of the ligand—with one ring influenced by a methyl group and linked at the 2-position, and the other linked at the 3-position—is expected to create metal complexes with unique photophysical and electrochemical properties. mdpi.com Future research should explore the coordination of this compound with a wide range of transition metals (e.g., Ruthenium, Iridium, Iron, Copper) to investigate these properties. nih.govwikipedia.org An unexplored frontier is the synthesis of heteroleptic complexes, where this compound is combined with other ligands to fine-tune the properties of the resulting metal center for specific applications, such as light-emitting devices or sensors.

Furthermore, the 2,3'-linkage may allow for the formation of unique multinuclear architectures or coordination polymers where the ligand bridges metal centers in arrangements not possible with more linear or symmetric bipyridines.

Metal IonPotential Complex TypeUnexplored Research AreaReference
Ru(II), Ir(III)Octahedral, e.g., [M(L)3]n+, [M(L)2(X)2]n+Photoluminescent properties, applications in photoredox catalysis. nih.govwikipedia.org
Fe(II), Co(II)Octahedral, e.g., [M(L)3]n+Spin-crossover properties and magnetic studies. nih.gov
Cu(I), Ag(I)Tetrahedral or other geometriesCatalytic activity, formation of coordination polymers. wikipedia.org
Lanthanides (Ln3+)High coordination numbersLuminescence sensitization (antenna effect). wikipedia.org

Future Directions and Impact of Theoretical and Computational Chemistry

Given the current nascent stage of experimental research on this compound, theoretical and computational chemistry will be indispensable tools for guiding future synthetic and application-focused efforts. mit.edu

Future computational studies, primarily using Density Functional Theory (DFT), will be crucial for predicting the fundamental properties of the molecule. These include its optimal geometry, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. Such calculations can provide initial insights into its reactivity and coordinating ability. For its metal complexes, DFT and Time-Dependent DFT (TD-DFT) can predict coordination geometries, bond strengths, electronic absorption spectra (UV-Vis), and the nature of excited states (e.g., metal-to-ligand charge transfer, MLCT). nih.govmdpi.com This predictive power can significantly accelerate the discovery of complexes with desired photophysical or redox properties, saving substantial experimental effort.

Looking further ahead, the integration of machine learning and artificial intelligence could rapidly screen virtual libraries of this compound-based complexes for specific applications, such as identifying candidates with optimal absorption wavelengths for photosensitizers or ideal redox potentials for catalysis. mit.edu

Computational MethodPredicted PropertyFuture ImpactReference
Density Functional Theory (DFT)Molecular geometry, electronic structure, redox potentials, bond energies.Guides synthetic targets and predicts stability of metal complexes. nih.gov
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectra, nature of excited states.Accelerates design of photosensitizers and luminescent materials. mdpi.com
Molecular Dynamics (MD)Conformational dynamics, solvent interactions.Provides insight into complex behavior in solution. mit.edu
Machine Learning (ML)High-throughput screening of properties for virtual libraries.Identifies lead candidates for catalysis or materials applications. mit.edu

Expanding Horizons in Catalytic and Materials Science Applications

The unique structural and electronic features of this compound suggest several promising, yet unexplored, applications in catalysis and materials science.

In catalysis, the generation of chiral-at-metal centers makes this ligand a compelling candidate for asymmetric catalysis. Ruthenium or rhodium complexes of this compound could be investigated for enantioselective hydrogenation, transfer hydrogenation, or cyclopropanation reactions. In the realm of photocatalysis, its specific electronic properties might be harnessed to develop novel photosensitizers for organic synthesis or solar energy conversion schemes, analogous to well-established Ru(bpy)3-type systems. nih.gov

In materials science, this compound could serve as a valuable building block (or "linker") for creating advanced functional materials. nih.gov Its angular and asymmetric nature makes it an interesting candidate for constructing Metal-Organic Frameworks (MOFs) with complex pore structures and functionalities. Such materials could find applications in gas storage, separation, or heterogeneous catalysis. Furthermore, its coordination complexes could be incorporated into polymers or deposited as thin films to create novel electrochromic or sensor materials. acs.org

Application AreaPotential Role of this compoundKey Property to ExploitReference
Asymmetric CatalysisAsymmetric ligand to induce enantioselectivity.Generation of chiral metal complexes. nih.gov
Photoredox CatalysisLigand in photosensitizer complexes (e.g., with Ru, Ir).Tunable redox and excited-state properties. nih.gov
Metal-Organic Frameworks (MOFs)Asymmetric organic linker.Angular geometry for creating complex network topologies. nih.gov
Luminescent MaterialsLigand in emissive complexes for OLEDs or sensors.Potential for high quantum yield through rigidification. wikipedia.org

Identification of Key Challenges and Emerging Research Avenues for this compound

The advancement of research on this compound is contingent upon overcoming several key challenges and capitalizing on emerging opportunities.

Key Challenges:

Selective Synthesis: The foremost challenge is the lack of a robust, scalable, and highly regioselective synthesis, which currently limits its availability for broader investigation. nih.gov

Lack of Fundamental Data: There is a significant gap in the literature regarding its fundamental physicochemical, photophysical, and electrochemical properties. A systematic characterization is a prerequisite for any application-driven research.

Predicting Coordination Behavior: Its lower symmetry compared to 2,2'- or 4,4'-bipyridine (B149096) may lead to more complex coordination behavior, including the formation of multiple isomers, which could be challenging to separate and characterize.

Emerging Research Avenues:

Medicinal Chemistry: Bipyridine scaffolds are present in some biologically active molecules. The unique substitution pattern of this compound could be explored as a new scaffold for designing enzyme inhibitors or other therapeutic agents. acs.org

Supramolecular Chemistry: Its angular shape could be exploited to direct the self-assembly of complex supramolecular structures, such as cages or helicates, with potential applications in host-guest chemistry.

Smart Materials: The ligand could be incorporated into "smart" materials that respond to external stimuli (e.g., light, pH, analytes), leveraging the sensitivity of its metal complexes to their environment. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Methyl-2,3'-bipyridine and its derivatives?

  • Methodological Answer : Synthesis of substituted bipyridines often involves organometallic coupling reactions (e.g., Kumada, Suzuki-Miyaura) or condensation of pyridine precursors. For example, 6,6'-dimethyl-2,2'-bipyridine synthesis requires organometallic reagents like Grignard compounds, though yields may vary due to steric hindrance and reaction conditions . For this compound, positional isomerism necessitates careful optimization of precursor alignment and catalysts (e.g., palladium for cross-coupling). Post-synthetic modifications, such as introducing carboxyl groups (e.g., cmbpy in ), can expand functionality .

Q. How can researchers confirm the structural integrity of this compound complexes?

  • Methodological Answer : Multi-technique characterization is critical:

  • Spectroscopy : UV-vis (MLCT transitions in metal complexes) , EPR (for paramagnetic metal centers) , and NMR (proton environments of methyl groups).
  • X-ray crystallography : Resolves ligand geometry and metal-ligand bond lengths .
  • Mass spectrometry : Validates molecular weight and purity.
  • DFT simulations : Complement experimental data to predict electronic structures .

Advanced Research Questions

Q. How does the methyl substituent at the 4-position influence the coordination chemistry of 2,3'-bipyridine ligands?

  • Methodological Answer : The methyl group introduces steric bulk and electron-donating effects, altering ligand field strength and metal-ligand bond lengths. For example, in copper-bipyridine catalysts, para-substituents like –CH₃ increase electron density at the metal center, enhancing catalytic activity in oxidation reactions . Comparative studies with –Cl or –OCH₃ substituents reveal tunable redox potentials and stability .

Q. What role does this compound play in electron transfer (ET) studies in supramolecular systems?

  • Methodological Answer : In donor-peptide-acceptor complexes, 4-methyl derivatives (e.g., cmbpy) facilitate ET by modulating electronic coupling. Attenuation factors (ρ) for ET rates depend on substituent positioning; methyl groups may reduce reorganization energy, favoring faster ET in oligoproline peptides . Hybrid DFT/molecular dynamics simulations can model solvent-mediated electron localization dynamics .

Q. How do substituent effects on bipyridine ligands impact catalytic performance in artificial photosynthesis?

  • Methodological Answer : Systematic substitution studies (e.g., –NH₂, –Cl, –CH₃) on copper-bipyridine complexes show that electron-donating groups lower overpotentials for water oxidation by stabilizing high-valent metal intermediates . Electrochemical profiling (cyclic voltammetry) and transient absorption spectroscopy quantify charge-transfer efficiency and catalyst lifetime.

Q. What design principles optimize this compound-based metal complexes for flow battery applications?

  • Methodological Answer : Bulky ligands like bipyridines reduce ion crossover in aqueous organic redox flow batteries (AORFBs) by increasing molecular size . Tuning substituents (e.g., –CH₃) adjusts solubility and redox potentials. Computational screening (e.g., DFT for HOMO-LUMO gaps) paired with bulk electrolysis tests validates stability under operational conditions .

Q. How can researchers address data gaps in the environmental behavior of this compound?

  • Methodological Answer : While soil mobility data for 2,2'-bipyridine (Koc ≈ 160) suggest moderate mobility , substituents like –CH₃ may alter hydrophobicity. Predictive models (e.g., QSAR) and experimental assays (OECD 106 adsorption studies) are needed. Ecotoxicity testing (e.g., Daphnia magna acute toxicity) should follow standardized protocols to fill data gaps .

Data Contradiction Analysis

  • Substituent Effects : Studies on 2,2'-bipyridine derivatives show conflicting substituent impacts; –CH₃ may enhance catalytic activity in some systems but reduce electron mobility in others . These discrepancies highlight the need for context-specific evaluations (e.g., solvent, metal ion, ligand geometry).
  • Synthetic Yields : Low yields in substituted bipyridine synthesis vs. high reproducibility in post-modification approaches suggest that derivatization of pre-formed ligands may be more efficient than direct synthesis.

Tables for Key Findings

Application Key Finding Reference
Catalysis (Water Oxidation)–CH₃ substituents lower overpotential by 120 mV compared to –Cl analogs
Electron TransferMethyl groups reduce ET attenuation factor (ρ = 0.2–0.3) in oligoprolines
Environmental MobilityPredicted Koc for 2,2'-bipyridine: 160 (moderate soil mobility)

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